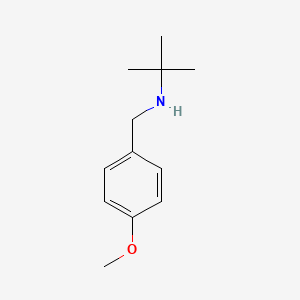

N-(tert-butyl)-N-(4-methoxybenzyl)amine

CAS No.: 22675-83-8

Cat. No.: VC3827132

Molecular Formula: C12H19NO

Molecular Weight: 193.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22675-83-8 |

|---|---|

| Molecular Formula | C12H19NO |

| Molecular Weight | 193.28 g/mol |

| IUPAC Name | N-[(4-methoxyphenyl)methyl]-2-methylpropan-2-amine |

| Standard InChI | InChI=1S/C12H19NO/c1-12(2,3)13-9-10-5-7-11(14-4)8-6-10/h5-8,13H,9H2,1-4H3 |

| Standard InChI Key | HJTHGDULOMBYOG-UHFFFAOYSA-N |

| SMILES | CC(C)(C)NCC1=CC=C(C=C1)OC |

| Canonical SMILES | CC(C)(C)NCC1=CC=C(C=C1)OC |

Introduction

Physicochemical Properties

The compound exhibits distinct physical and chemical characteristics critical for laboratory handling and industrial applications:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₉NO | |

| Molecular Weight | 193.29 g/mol | |

| Density | 0.896 g/cm³ | |

| Boiling Point | 260.5°C at 760 mmHg | |

| Flash Point | 100.2°C | |

| Vapor Pressure | 0.0122 mmHg at 25°C | |

| Refractive Index | 1.5 |

The low vapor pressure and high boiling point suggest stability under ambient conditions, while the refractive index aligns with aromatic amines .

Synthesis Methods

Alkylation of tert-Butylamine

The most common synthesis involves reacting tert-butylamine with 4-methoxybenzyl chloride under basic conditions. Clayden et al. reported a 100% yield by optimizing reaction time and temperature :

Key Conditions:

-

Solvent: Dichloromethane or THF

-

Base: Triethylamine or NaOH

-

Temperature: 0°C to room temperature

Reductive Amination

An alternative one-pot method employs reductive amination of 4-methoxybenzaldehyde with tert-butylamine using NaBH₄. This approach avoids intermediate isolation, though water removal is critical to prevent NaBH₄ decomposition :

Optimization Insight:

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃):

-

¹³C NMR (CDCl₃):

Infrared Spectroscopy (IR)

Mass Spectrometry

-

EI-MS: m/z 193.29 [M]⁺, with fragmentation peaks at m/z 178 (loss of CH₃) and m/z 121 (benzyl fragment) .

Applications and Derivatives

Pharmaceutical Intermediates

The compound serves as a precursor to nitrones and carbamates with potential bioactivity. For example, para-substituted α-phenyl-N-tert-butyl nitrones exhibit radical-trapping properties, relevant in neurodegenerative disease research .

Materials Science

Derivatives like N-(tert-butyl)-N-(4-ethylbenzyl)amine (CAS 137957-41-6) demonstrate similar steric and electronic profiles, enabling comparative studies on substituent effects .

| Hazard Parameter | Value |

|---|---|

| Flash Point | 100.2°C |

| Storage Temperature | 2–8°C (under nitrogen) |

| HS Code | 2921499090 |

No acute toxicity data is available, but standard amine precautions (gloves, ventilation) are recommended .

Comparative Analysis with Structural Analogs

Comparing N-(tert-butyl)-N-(4-methoxybenzyl)amine with its ethyl-substituted analog (CAS 137957-41-6) reveals:

| Property | Methoxy Derivative | Ethyl Derivative |

|---|---|---|

| Molecular Weight | 193.29 g/mol | 191.31 g/mol |

| Boiling Point | 260.5°C | 260.5°C |

| Density | 0.896 g/cm³ | 0.896 g/cm³ |

| Substituent Effect | Electron-donating (-OCH₃) | Electron-neutral (-C₂H₅) |

The methoxy group enhances solubility in polar solvents compared to the ethyl variant .

Recent Developments

Recent advances include microwave-assisted synthesis to reduce reaction times and solvent-free conditions to improve sustainability . Additionally, computational studies predict ADMET profiles for derivatives, guiding drug development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume